molecular formula C12H15FO2 B13205201 3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid

3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid

Cat. No.: B13205201
M. Wt: 210.24 g/mol
InChI Key: IASVOTCKYAMSCF-UHFFFAOYSA-N
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Description

3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid is an organic compound that belongs to the class of fluoroalkyl carboxylic acids. This compound is characterized by the presence of a fluorine atom, a dimethyl group, and a methylphenyl group attached to a propanoic acid backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2,2-dimethyl-3-(3-methylphenyl)propanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-2,2-dimethylpropanoic acid: Similar structure but with two fluorine atoms.

    3,3,3-Trifluoro-2,2-dimethylpropanoic acid: Contains three fluorine atoms.

    2,2-Dimethyl-3-(3-methylphenyl)propanoic acid: Lacks the fluorine atom.

Uniqueness

3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid is unique due to the presence of a single fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated or differently fluorinated analogs. The specific positioning of the fluorine atom can also affect the compound’s physical properties, such as solubility and stability.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

3-fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C12H15FO2/c1-8-5-4-6-9(7-8)10(13)12(2,3)11(14)15/h4-7,10H,1-3H3,(H,14,15)

InChI Key

IASVOTCKYAMSCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(C)(C)C(=O)O)F

Origin of Product

United States

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